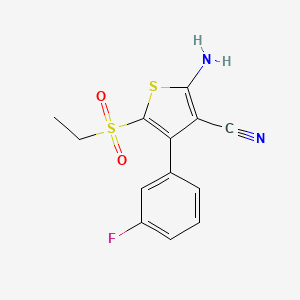
2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, an ethylsulfonyl group, a fluorophenyl group, and a carbonitrile group attached to the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and a suitable carbon source.
Introduction of Functional Groups: The amino, ethylsulfonyl, fluorophenyl, and carbonitrile groups are introduced through various substitution and addition reactions. These steps may involve reagents such as amines, sulfonyl chlorides, fluorobenzenes, and cyanides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions and scalable processes to ensure cost-effectiveness and high yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: It could be explored as a lead compound for drug development, targeting specific enzymes or receptors.
Industry: The compound may find use in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
2-Amino-5-(methylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-Amino-5-(ethylsulfonyl)-4-(4-fluorophenyl)thiophene-3-carbonitrile: Similar structure but with a fluorine atom at a different position on the phenyl ring.
2-Amino-5-(ethylsulfonyl)-4-(3-chlorophenyl)thiophene-3-carbonitrile: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring.
Uniqueness: The unique combination of functional groups in 2-Amino-5-(ethylsulfonyl)-4-(3-fluorophenyl)thiophene-3-carbonitrile imparts distinct chemical and biological properties. The presence of the ethylsulfonyl group may enhance its solubility and reactivity, while the fluorophenyl group can influence its electronic properties and interactions with biological targets.
特性
分子式 |
C13H11FN2O2S2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
2-amino-5-ethylsulfonyl-4-(3-fluorophenyl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C13H11FN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-4-3-5-9(14)6-8/h3-6H,2,16H2,1H3 |
InChIキー |
FJRXJQMDABSEDT-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


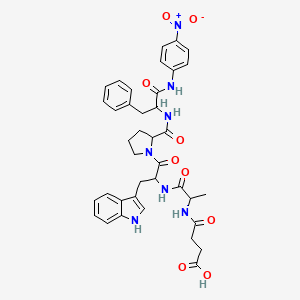

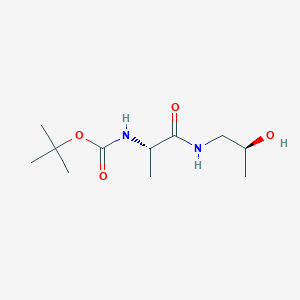

![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
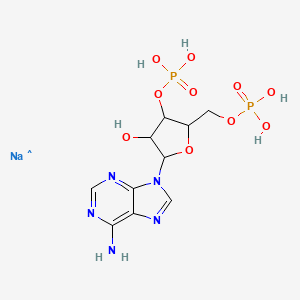
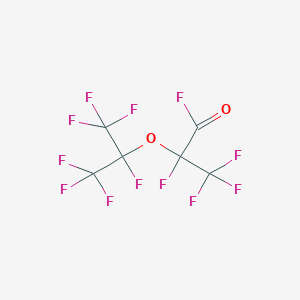
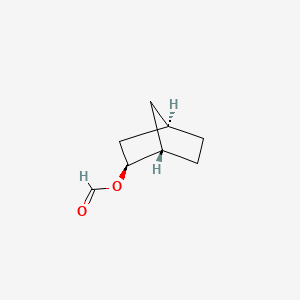
![2-(2-(Diisopropylphosphanyl)phenyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B12061954.png)
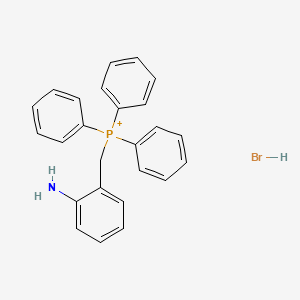
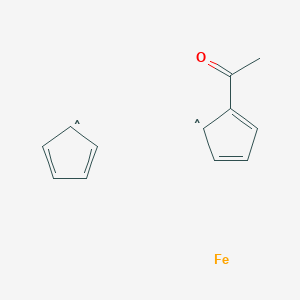
![(2S)-5-(15N)azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxopentanoic acid](/img/structure/B12061962.png)
